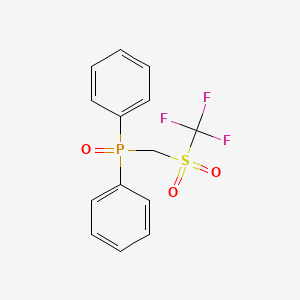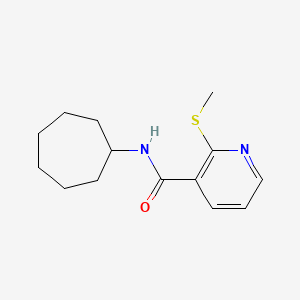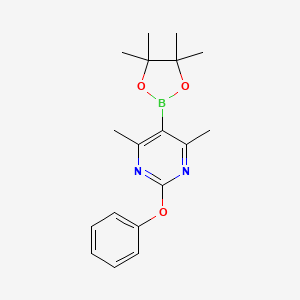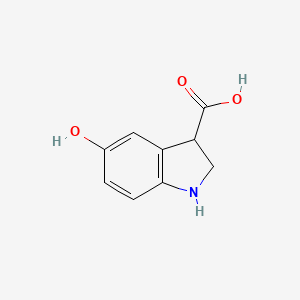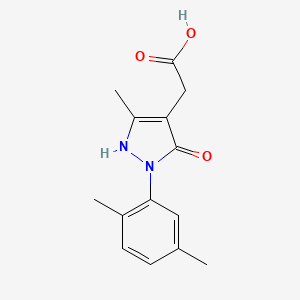![molecular formula C8H18N2O2 B13353027 (3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol](/img/structure/B13353027.png)
(3S,4R)-4-{[2-(dimethylamino)ethyl]amino}oxolan-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. This compound features a tetrahydrofuran ring substituted with a dimethylaminoethyl group and an amino group, making it an interesting subject for chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and dimethylamine.
Formation of Intermediate: The tetrahydrofuran ring is functionalized to introduce the amino group at the 3-position and the dimethylaminoethyl group at the 4-position. This can be achieved through a series of reactions including nucleophilic substitution and reductive amination.
Chiral Resolution: The resulting mixture of diastereomers is separated using chiral chromatography to obtain the desired (3S,4R) isomer.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This includes:
Catalysis: Using specific catalysts to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as crystallization and distillation to achieve high purity.
化学反応の分析
Types of Reactions
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of (3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3S,4R)-4-((2-(Methylamino)ethyl)amino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of a dimethylamino group.
(3S,4R)-4-((2-(Ethylamino)ethyl)amino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group instead of a dimethylamino group.
Uniqueness
(3S,4R)-4-((2-(Dimethylamino)ethyl)amino)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C8H18N2O2 |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
(3S,4R)-4-[2-(dimethylamino)ethylamino]oxolan-3-ol |
InChI |
InChI=1S/C8H18N2O2/c1-10(2)4-3-9-7-5-12-6-8(7)11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChIキー |
UGMJDIFTAZDZRD-HTQZYQBOSA-N |
異性体SMILES |
CN(C)CCN[C@@H]1COC[C@H]1O |
正規SMILES |
CN(C)CCNC1COCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonylfluoride, 4-chloro-3-[(2-chloro-4-nitrophenoxy)methyl]-](/img/structure/B13352944.png)


![2-{[2-(1,3-benzothiazol-2-yl)-1-pyrrolidinyl]carbonyl}-5-methoxy-4(1H)-pyridinone](/img/structure/B13352953.png)

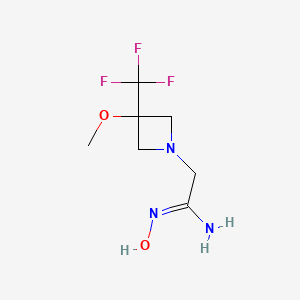
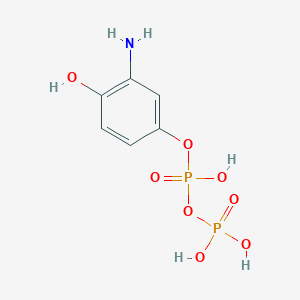
![N-(1-Cyanocyclohexyl)-2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanamide](/img/structure/B13352976.png)
